molecular formula C17H22O6 B13862078 3,4-Bis(isobutoxycarbonyl)benzoic Acid

3,4-Bis(isobutoxycarbonyl)benzoic Acid

Cat. No.: B13862078
M. Wt: 322.4 g/mol
InChI Key: KUEUMOYGQKIKBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(isobutoxycarbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with isobutyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(isobutoxycarbonyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(isobutoxycarbonyl)benzoic Acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Bis(isobutoxycarbonyl)benzoic Acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological molecules. The aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

3,4-bis(2-methylpropoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H22O6/c1-10(2)8-22-16(20)13-6-5-12(15(18)19)7-14(13)17(21)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,19)

InChI Key

KUEUMOYGQKIKBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(C)C

Origin of Product

United States

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